molecular formula C19H23BO3 B8340107 4,4,5,5-Tetramethyl-2-(2-methyl-4-phenoxyphenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2-methyl-4-phenoxyphenyl)-1,3,2-dioxaborolane

Cat. No.: B8340107
M. Wt: 310.2 g/mol
InChI Key: HCTGQGPRWYEMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,5,5-Tetramethyl-2-(2-methyl-4-phenoxyphenyl)-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-4-phenoxyphenyl)-1,3,2-dioxaborolane typically involves the reaction of phenylboronic acid derivatives with pinacol in the presence of a catalyst. One common method includes the use of palladium catalysts to facilitate the borylation of aromatic compounds . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-methyl-4-phenoxyphenyl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include boronic acids, boranes, and substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2-methyl-4-phenoxyphenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-methyl-4-phenoxyphenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, leading to the formation of reversible covalent bonds. This interaction is crucial in the development of boron-containing drugs and catalysts .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
  • Allylboronic acid pinacol ester
  • Isopropenylboronic acid pinacol ester
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

4,4,5,5-Tetramethyl-2-(2-methyl-4-phenoxyphenyl)-1,3,2-dioxaborolane is unique due to its specific structural features, which provide enhanced stability and reactivity compared to other boronic esters. Its phenoxy group contributes to its versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C19H23BO3

Molecular Weight

310.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methyl-4-phenoxyphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C19H23BO3/c1-14-13-16(21-15-9-7-6-8-10-15)11-12-17(14)20-22-18(2,3)19(4,5)23-20/h6-13H,1-5H3

InChI Key

HCTGQGPRWYEMNQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC=CC=C3)C

Origin of Product

United States

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